molecular formula C22H19FN2O2S2 B2847475 2-((4-fluorophenyl)thio)-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 1207021-55-3

2-((4-fluorophenyl)thio)-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B2847475
M. Wt: 426.52
InChI Key: GWEKWJKVOQYTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-fluorophenyl)thio)-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C22H19FN2O2S2 and its molecular weight is 426.52. The purity is usually 95%.
BenchChem offers high-quality 2-((4-fluorophenyl)thio)-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-fluorophenyl)thio)-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Fluorescence Properties

  • Structural studies of similar amide containing isoquinoline derivatives have revealed their ability to form gels or crystalline salts with different acids, influencing their fluorescence properties (Karmakar, Sarma, & Baruah, 2007).
  • A related compound, 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one, demonstrated enhanced fluorescence emission compared to its parent compound, indicating potential applications in fluorescence-based studies (Hisham et al., 2019).

Anticancer Activity

  • Certain sulfonamide derivatives, similar in structure, have been found to exhibit significant anticancer activity against breast and colon cancer cell lines (Ghorab et al., 2015).

Synthesis and Chemical Properties

  • Research on the synthesis of novel derivatives like 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-ones, which share structural similarities, showcases the potential for efficient, catalyst-free synthesis methods under ultrasonic conditions, offering insights into greener chemistry practices (Govindaraju et al., 2016).

Molecular Docking and Biological Evaluation

  • Molecular docking studies of quinazolinone-based derivatives, which are structurally similar, have suggested their potential as dual inhibitors for tyrosine kinases, indicating possible applications in targeted cancer therapies (Riadi et al., 2021).

Potential Use in Imaging Studies

  • The use of certain 18F-labeled PET ligands, structurally related to the compound , in imaging studies of translocator protein expression in the brain, suggests potential applications in neurological research and diagnostics (Yui et al., 2010).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O2S2/c23-16-5-8-18(9-6-16)29-14-21(26)24-17-7-10-19-15(13-17)3-1-11-25(19)22(27)20-4-2-12-28-20/h2,4-10,12-13H,1,3,11,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEKWJKVOQYTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)CSC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorophenyl)thio)-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

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